

A Comprehensive Technical Guide to the Nomenclature and Properties of Glutaric Acid Derivatives

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Compound of Interest

Compound Name: *Glutaric acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the systematic nomenclature of **glutaric acid** and its derivatives, crucial for clear communication in research and development. It includes tabulated quantitative data for key compounds, detailed experimental protocols for their synthesis, and logical diagrams to illustrate nomenclature principles.

Core Nomenclature: Glutaric Acid

Glutaric acid, a five-carbon linear dicarboxylic acid, forms the foundation for a wide array of derivatives. Its systematic and common names are essential to recognize.

- IUPAC Name: Pentanedioic acid
- Common Name: **Glutaric acid**
- Other Names: Propane-1,3-dicarboxylic acid

The numbering of the carbon chain begins with one of the carboxyl carbons as C1.

Nomenclature of Glutaric Acid Derivatives

The naming of **glutaric acid** derivatives follows systematic IUPAC rules, which adapt the name "**glutaric acid**" or "pentanedioic acid" to reflect the modified functional groups.

Salts and Esters

Esters are named by first identifying the alkyl or aryl group attached to the oxygen atom, followed by the name of the carboxylate.

- Rule: Replace "-oic acid" with "-oate".
- Example (Diethyl ester): Diethyl pentanedioate or Diethyl glutarate.
- Unsymmetrical Esters: If the two carboxyl groups are esterified with different groups, they are named alphabetically. For example, the ethyl methyl ester is named Ethyl methyl pentanedioate.

Acid Halides

Acid halides are named by replacing the "-oic acid" suffix with "-oyl halide". Since **glutaric acid** has two carboxyl groups, it forms a diacyl halide.

- Rule: Replace "-oic acid" with "-oyl halide".
- Example (Dichloride): Pentanedioyl dichloride or Glutaryl chloride.

Anhydrides

Glutaric acid readily forms a cyclic anhydride upon heating due to the stability of the resulting six-membered ring.

- Rule: Replace "acid" with "anhydride".
- Systematic Name: Pentanedioic anhydride.
- Common Name: Glutaric anhydride.
- Heterocyclic Name: oxane-2,6-dione.

Amides and Imides

Amides are derived by replacing the -OH of the carboxyl group with an -NH₂, -NHR, or -NR₂ group. **Glutaric acid** can form a diamide or a cyclic imide.

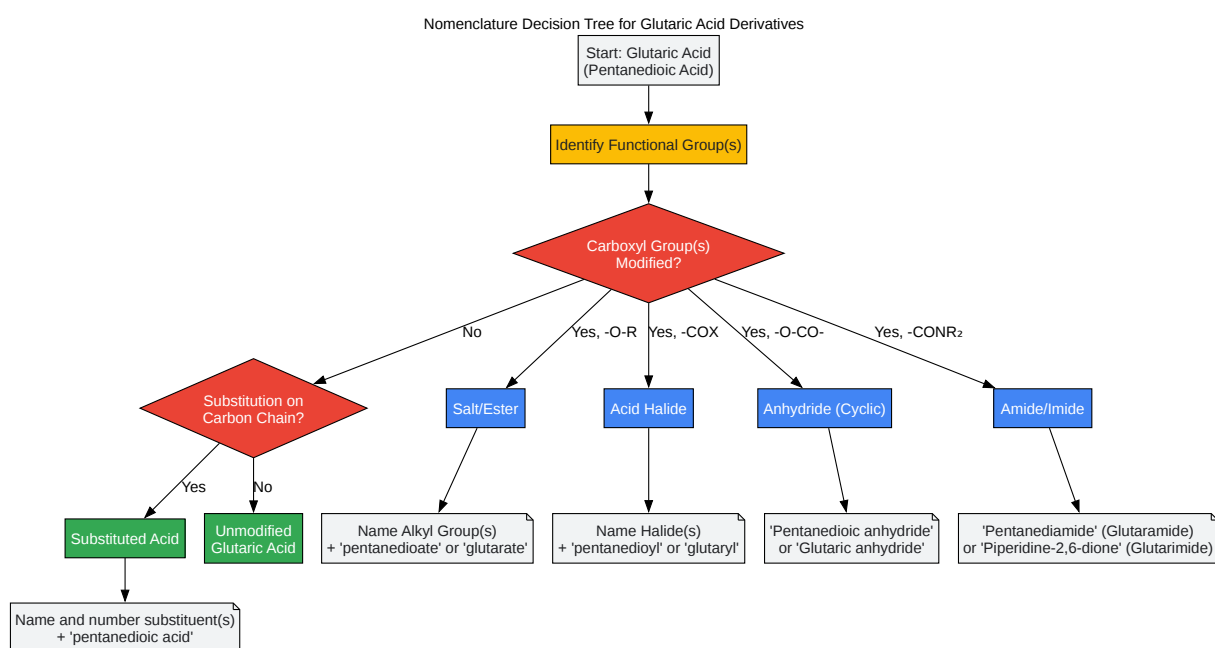
- Diamide (Glutaramide):
 - Rule: Replace "-oic acid" with "-amide".
 - Name: Pentanediamide or Glutaramide.
- Cyclic Imide (Glutarimide):
 - Rule: Formed by the dehydration of the monoamide or diamide.
 - IUPAC Name: Piperidine-2,6-dione.
 - Common Name: Glutarimide.

Substituted Glutaric Acids

Substituents on the carbon chain are indicated by number and name, prefixed to the name of the parent acid. The chain is numbered to give the substituents the lowest possible locants.

- Rule: Substituents are listed alphabetically.
- Example: 3-Methylpentanedioic acid (or 3-Methyl**glutaric acid**).

The following diagram illustrates the logical flow for naming a **glutaric acid** derivative.



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Caption: Nomenclature decision tree for **glutaric acid** derivatives.

Quantitative Data of Key Derivatives

The physical and chemical properties of **glutaric acid** derivatives are critical for their application in synthesis and drug development.

Compound Name	IUPAC Name	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa
Glutaric Acid	Pentanedioic acid	C ₅ H ₈ O ₄	132.12	95 - 98	200 (at 20 mmHg)	pKa ₁ : 4.34, pKa ₂ : 5.22[1]
Diethyl glutarate	Diethyl pentanedioate	C ₉ H ₁₆ O ₄	188.22	-24.1[2]	237[3][4]	-
Glutaryl chloride	Pentanedioyl dichloride	C ₅ H ₆ Cl ₂ O ₂	169.00	N/A	217[5]	-
Glutaramide	Pentanediamide	C ₅ H ₁₀ N ₂ O ₂	130.14	174 - 176	Decomposes	-
Glutarimide	Piperidine-2,6-dione	C ₅ H ₇ NO ₂	113.11	155 - 157	211.8 (est.)	11.4
3-Methylglutaric acid	3-Methylpentanedioic acid	C ₆ H ₁₀ O ₄	146.14	85 - 86	-	pKa ₁ : 4.25, pKa ₂ : 6.22

Experimental Protocols

Detailed methodologies for the synthesis of key **glutaric acid** derivatives are provided below. These protocols are foundational for laboratory-scale preparation.

Protocol: Synthesis of Diethyl Glutarate (Fischer Esterification)

This protocol describes the synthesis of diethyl glutarate from **glutaric acid** and ethanol using an acid catalyst.

Materials:

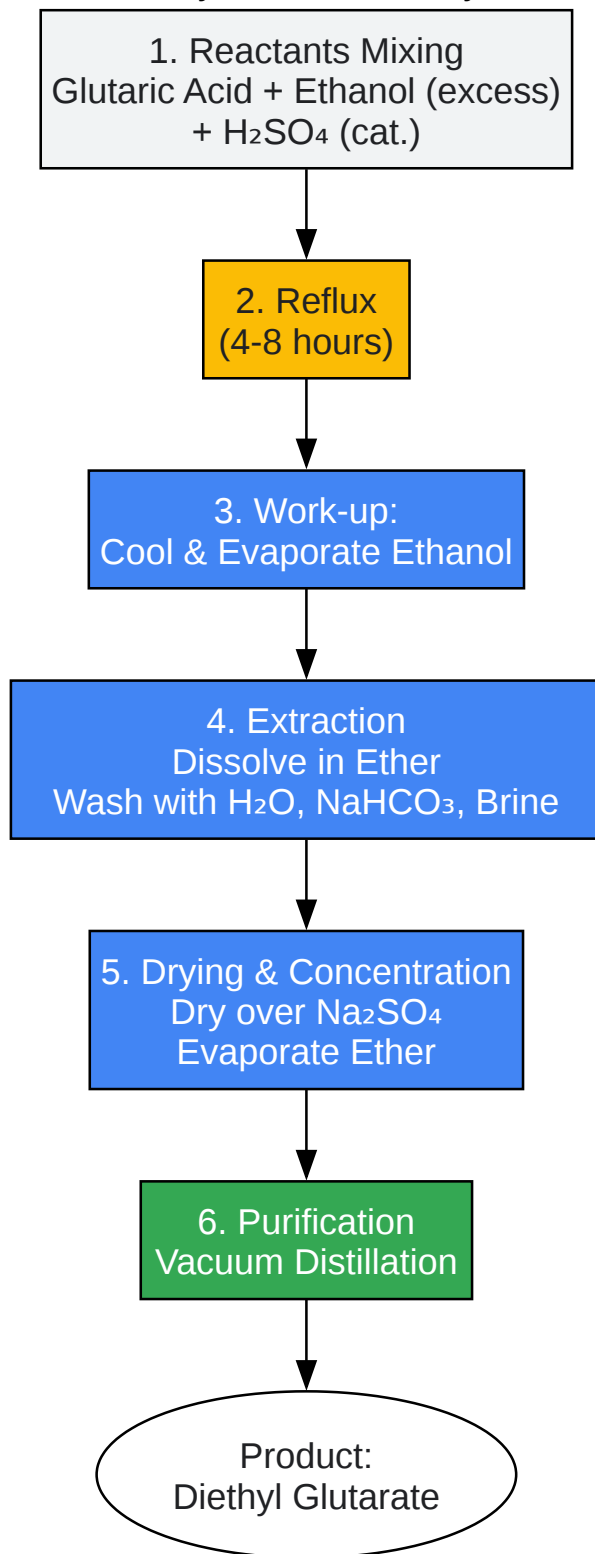
- **Glutaric acid**
- Absolute ethanol (large excess)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Diethyl ether
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine **glutaric acid** (1.0 eq), a large excess of absolute ethanol (e.g., 10-20 eq, also serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC or GC. Reflux is typically maintained for 4-8 hours.
- After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.
- The residue is dissolved in diethyl ether and transferred to a separatory funnel.
- The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl glutarate.
- Purification is achieved by vacuum distillation to yield pure diethyl glutarate.

Workflow for Synthesis of Diethyl Glutarate

[Click to download full resolution via product page](#)Caption: Experimental workflow for Fischer esterification of **glutaric acid**.

Protocol: Synthesis of Glutarimide

This protocol details the formation of glutarimide from **glutaric acid** via the ammonium salt.

Materials:

- **Glutaric acid**
- 28% Aqueous ammonia
- Acetone for recrystallization
- Distillation apparatus, heating mantle, beaker

Procedure:

- To a flask, add **glutaric acid** (1.0 eq) and 28% aqueous ammonia (approx. 4.0 eq).
- Set up the apparatus for distillation. Heat the mixture, allowing the temperature to rise gradually from 90°C to 180°C over approximately 7 hours. This process first forms the diammonium glutarate salt and then drives off water and ammonia.
- Hold the temperature at 170-180°C for about 30 minutes, or until the evolution of ammonia gas ceases.
- Allow the reaction mixture to cool, during which it will solidify.
- The crude glutarimide product is then purified by recrystallization from acetone to yield white crystals.

Protocol: Synthesis of Glutaryl Chloride

This protocol describes a general method for converting a dicarboxylic acid to its diacyl chloride using thionyl chloride.

Materials:

- **Glutaric acid**

- Thionyl chloride (SOCl_2)
- A few drops of N,N-dimethylformamide (DMF, catalyst)
- Round-bottom flask, reflux condenser with a gas trap (to handle HCl and SO_2 byproducts)

Procedure:

- In a round-bottom flask, place **glutaric acid** (1.0 eq) and add an excess of thionyl chloride (e.g., 2.5-3.0 eq), which also serves as the solvent.
- Add a catalytic amount of DMF (1-2 drops).
- Fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO_2 gases.
- Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.
- After cooling the mixture to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure.
- The remaining crude glutaryl chloride is then purified by vacuum distillation.

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